
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
“Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is reported to be an oil at room temperature. Its molecular weight is 141.17. It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate belongs to the class of dihydropyrimidinones (DHPMs). Researchers have synthesized it via the modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. The reaction is promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, resulting in high yield . Its potential applications in medicinal chemistry include drug design, as DHPMs exhibit biological and pharmaceutical properties.
Antimicrobial Activity
Studies have explored the antimicrobial potential of related compounds. While specific data on Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate may be limited, similar DHPMs have demonstrated antimicrobial effects . Further investigations could reveal its efficacy against bacterial, fungal, or viral pathogens.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models can predict a compound’s biological activity based on its chemical structure. Researchers have likely explored the relationship between the structure of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its biological effects. QSAR studies help optimize drug design and predict pharmacological properties .
Heterocyclic Synthesis
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can serve as a building block for synthesizing heterocyclic compounds. Researchers have used similar DHPMs to create four- to seven-membered heterocycles with unique biological activities . These derivatives may find applications in drug discovery and materials science.
Plant Hormone Analogues
Indole derivatives, including Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, have been investigated as plant hormone analogues. For example, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan. Analogues like Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate could potentially influence plant growth and development .
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Propiedades
IUPAC Name |
methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTYNQPXZMDEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(CCC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

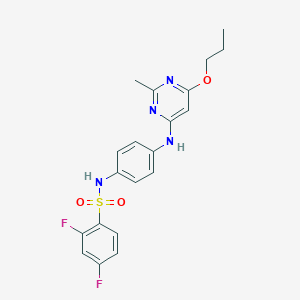
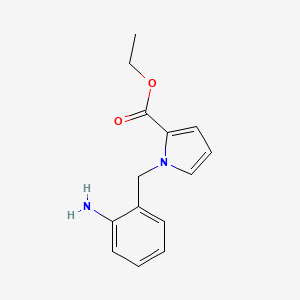
![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)
![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)
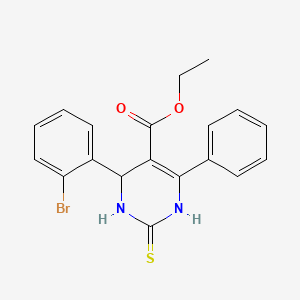
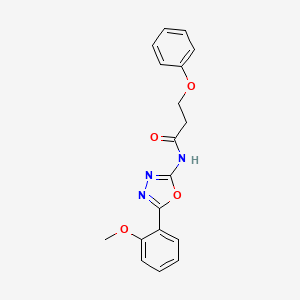
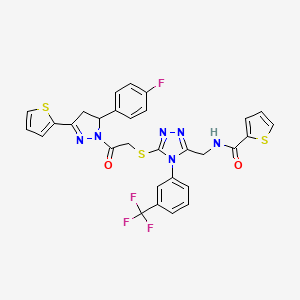

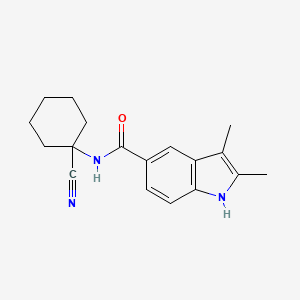

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2539739.png)